![molecular formula C6H11N B2514319 4-Azaspiro[2.4]heptane CAS No. 95442-76-5](/img/structure/B2514319.png)
4-Azaspiro[2.4]heptane
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Overview
Description
4-Azaspiro[2.4]heptane is a chemical compound with the molecular formula C6H11N . It has a molecular weight of 97.16 . The hydrochloride form of this compound has a CAS Number of 1414885-17-8 .
Synthesis Analysis
The synthesis of 4-Azaspiro[2.4]heptane involves various chemical reactions . The process typically involves non-aqueous reactions carried out using oven-dried glassware under a positive pressure of dry argon . The reactions are magnetically stirred and monitored by thin layer chromatography .
Molecular Structure Analysis
The linear formula of 4-Azaspiro[2.4]heptane hydrochloride is C6H12CLN . The structure of the compound is characterized by a spirocyclic system, which is a particular type of polycyclic system where two rings share a single atom .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-Azaspiro[2.4]heptane are complex and require careful monitoring . The reactions are carried out under controlled conditions to ensure the correct formation of the spirocyclic system .
Physical And Chemical Properties Analysis
4-Azaspiro[2.4]heptane has a predicted boiling point of 141.8±8.0 °C and a predicted density of 0.98±0.1 g/cm3 . Its pKa value is predicted to be 11.26±0.20 .
Scientific Research Applications
- Antiviral Agents : Researchers have explored 4-Azaspiro[2.4]heptane derivatives as potential antiviral agents. These compounds exhibit activity against certain viruses, making them promising candidates for drug development .
- GABA Receptor Modulators : Some 4-Azaspiro[2.4]heptane derivatives act as GABA receptor modulators, affecting neurotransmission. These compounds could be relevant in treating neurological disorders .
- Cycloaddition Chemistry : 4-Azaspiro[2.4]heptane derivatives participate in 1,3-dipolar cycloaddition reactions, leading to diverse heterocycles. These reactions are valuable for constructing complex molecules .
- Enantioselective Synthesis : Researchers have developed enantioselective approaches to synthesize 4-azaspiro[2.4]heptane scaffolds. These chiral compounds find applications in asymmetric synthesis .
- Ligands and Catalysts : 4-Azaspiro[2.4]heptane-based ligands and catalysts have been investigated. Their unique spatial arrangement can influence reactivity and selectivity in various chemical transformations .
- Peptide Mimetics : 4-Azaspiro[2.4]heptane derivatives serve as scaffolds for designing peptide mimetics. These compounds mimic peptide structures and may have applications in drug design .
- Metabolism Studies : Researchers study the metabolism of 4-Azaspiro[2.4]heptane derivatives to understand their fate in living organisms. This information is crucial for safety assessments .
- Crystal Packing Analysis : Crystallographic studies explore the packing arrangements of 4-Azaspiro[2.4]heptane derivatives. Insights into intermolecular interactions aid in designing new materials .
Medicinal Chemistry and Drug Discovery
Organic Synthesis and Methodology
Materials Science and Catalysis
Chemical Biology and Bioorganic Chemistry
Pharmacology and Toxicology
Supramolecular Chemistry and Crystal Engineering
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-Azaspiro[2.4]heptane is the Disintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . ADAM17 plays a crucial role in the cleavage of the membrane-bound precursor of TNF-alpha, leading to its mature soluble form .
Mode of Action
4-Azaspiro[2.4]heptane interacts with its target, ADAM17, and is responsible for the proteolytical release of soluble JAM3 from endothelial cells surface . This interaction results in changes in the cellular environment and influences the activity of these proteins.
Biochemical Pathways
The biochemical pathways affected by 4-Azaspiro[2.4]heptane are primarily related to the TNF-alpha signaling pathway . The downstream effects of this interaction include the modulation of inflammatory responses and the regulation of cell proliferation and death.
Result of Action
The molecular and cellular effects of 4-Azaspiro[2.4]heptane’s action include the cleavage of the membrane-bound precursor of TNF-alpha to its mature soluble form . This results in the modulation of inflammatory responses and the regulation of cell proliferation and death.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Azaspiro[2.4]heptane. Factors such as pH, temperature, and the presence of other molecules can affect the interaction of 4-Azaspiro[2.4]heptane with its target and its overall effectiveness .
properties
IUPAC Name |
4-azaspiro[2.4]heptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-6(3-4-6)7-5-1/h7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDQECMBPWVIRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azaspiro[2.4]heptane |
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